molecular formula C12H17ClN4O4 B13830148 Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate

Cat. No.: B13830148
M. Wt: 316.74 g/mol
InChI Key: YZFOSBLUVPNFJV-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate is a chemical compound with the molecular formula C12H17ClN4O4 and a molecular weight of 316.74 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate typically involves the reaction of 2-chloro-5-nitropyrimidine with isopropylamine under controlled conditions. The resulting intermediate is then reacted with methyl 2-bromobutanoate to form the final product . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different substituents on the pyrimidine ring.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both nitro and chloro groups.

Properties

Molecular Formula

C12H17ClN4O4

Molecular Weight

316.74 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate

InChI

InChI=1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3

InChI Key

YZFOSBLUVPNFJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)N(C1=NC(=NC=C1[N+](=O)[O-])Cl)C(C)C

Origin of Product

United States

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